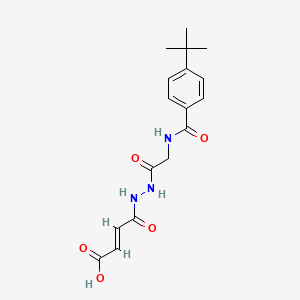

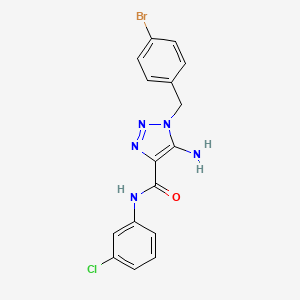

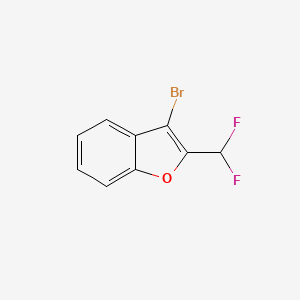

N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include furan rings and amide groups. These types of compounds are of interest due to their potential biological activities. The furan ring, a heterocyclic aromatic organic compound, is known for its presence in various natural products and pharmaceuticals. The amide functional group is commonly found in bioactive molecules and is essential for the structure-activity relationship in drug design.

Synthesis Analysis

The synthesis of related furan-containing compounds has been reported in the literature. For instance, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized starting from commercially available 3,4-Difluoronirobenzene, indicating a multi-step synthetic approach that yields high purity and high yield, suggesting an efficient synthetic route with minimal side reactions . Although the exact synthesis of "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of furan-containing compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds have been conducted, confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . These studies provide insights into the conformational preferences and electronic properties of furan derivatives, which are likely relevant to the compound .

Chemical Reactions Analysis

The reactivity of furan-containing amides can be inferred from studies on similar molecules. The antioxidant activity of a novel benzamide derivative was investigated, and its reactivity was analyzed using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help predict the chemical behavior of related compounds, including possible interactions with biological targets or participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing amides can be deduced from experimental and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties of a benzamide derivative, were calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test, which could suggest potential biological activities for "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" .

科学的研究の応用

Synthesis and Neuroleptic Activity

One area of application involves the synthesis of benzamides, including compounds similar to N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, as potential neuroleptics. A study by Iwanami et al. (1981) reported the design, synthesis, and evaluation of several benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a correlation between structure and neuroleptic activity. This research highlights the potential of such compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).

Anticancer and Antiangiogenic Activities

Another significant application is in anticancer research. Romagnoli et al. (2015) synthesized novel 3-arylaminobenzofuran derivatives that exhibited significant antiproliferative activity against cancer cells and inhibited tubulin polymerization. These compounds, including structures related to N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, showed potent in vitro and in vivo anticancer and vascular disrupting properties (Romagnoli et al., 2015).

Photoinduced Benzannulation

Oda et al. (1997) explored the intermolecular photoaddition reaction of arenecarbothioamides with 2-methoxyfuran, leading to the facile synthesis of arene-fused aminobenzoates. This study demonstrates the utility of furan derivatives, similar to the furan component in N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, in organic synthesis through photoinduced benzannulation (Oda et al., 1997).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-16-8-9-19(12-16)14-6-4-13(5-7-14)17(20)18-11-15-3-2-10-22-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOUKZDDMMVIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)